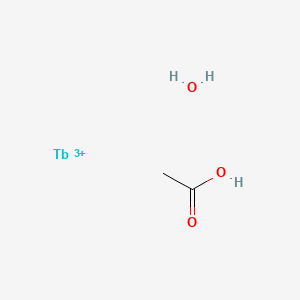![molecular formula C12H19NO4 B15060460 (1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15060460.png)
(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its structure features a bicyclo[2.2.1]heptane ring system, which is known for its rigidity and stability, making it a valuable scaffold in drug design and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the azabicyclo moiety:
Functionalization of the carboxylic acid groups: The carboxylic acid groups are introduced through oxidation reactions, using reagents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the carboxylic acid groups with 2-methylpropyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents into the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid bicyclic structure makes it an ideal scaffold for designing new compounds with specific properties.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with biological targets in ways that simpler molecules cannot, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its stability and rigidity make it a promising candidate for the development of drugs that require a stable and specific interaction with their targets.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its rigid structure can impart strength and stability to polymers and other materials.
作用機序
The mechanism of action of (1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on proteins or other biological molecules, where it can exert its effects. The exact pathways involved depend on the specific application, but common targets include enzymes, receptors, and other proteins.
類似化合物との比較
Similar Compounds
(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid: This compound is unique due to its specific stereochemistry and functional groups.
(1R,3R,4S)-3-(2-ethylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
The uniqueness of (1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[221]heptane-2-carboxylic acid lies in its specific stereochemistry and the presence of both carboxylic acid and ester functional groups
特性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
(1R,3R,4S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-7(2)6-17-11(14)10-8-3-4-9(5-8)13(10)12(15)16/h7-10H,3-6H2,1-2H3,(H,15,16)/t8-,9+,10+/m0/s1 |
InChIキー |
FQTHLDOWCLCACZ-IVZWLZJFSA-N |
異性体SMILES |
CC(C)COC(=O)[C@H]1[C@H]2CC[C@H](C2)N1C(=O)O |
正規SMILES |
CC(C)COC(=O)C1C2CCC(C2)N1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B15060401.png)
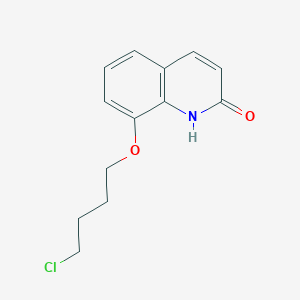

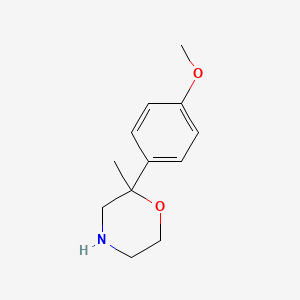
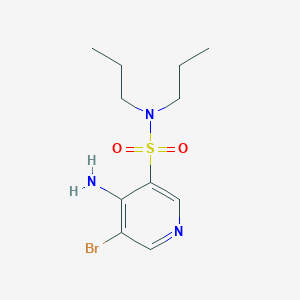
![1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol](/img/structure/B15060448.png)
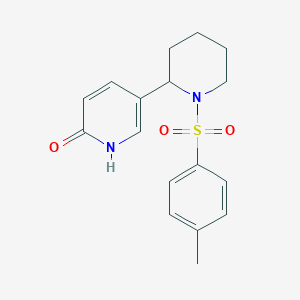
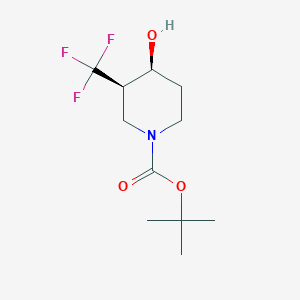
![ethyl 7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate](/img/structure/B15060463.png)


